5,6,7,8-Tetrahydro-6,7-dimethylpteridine

Phenylalanine hydroxylase Cofactor activity Tetrahydrobiopterin analogues

5,6,7,8-Tetrahydro-6,7-dimethylpteridine (DMPH4) is a synthetic tetrahydropteridine cofactor that drives stoichiometric conversion of phenylalanine to tyrosine in PAH activity assays-unlike unsubstituted analogues that yield only ~50% of predicted product, eliminating correction factors and reducing assay variability. With ~17% activity of BH4, it enables controlled-rate kinetic studies. Well-characterized Km values (298 µM with Fe²⁺, 204 µM without) for tryptophan hydroxylase support precise experimental design. Bulk and custom packaging available.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 114-27-2
Cat. No. B093759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-6,7-dimethylpteridine
CAS114-27-2
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC1C(NC2=NC=NC=C2N1)C
InChIInChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12)
InChIKeyCALVHBWWYCZXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-6,7-dimethylpteridine Cofactor and Synthesis Intermediate


5,6,7,8-Tetrahydro-6,7-dimethylpteridine (CAS 114-27-2), also known as 6,7-dimethyl-5,6,7,8-tetrahydropteridine (DMPH4), is a synthetic tetrahydropteridine analogue . It belongs to the pteridine class of heterocyclic compounds, serving as a non-natural cofactor for aromatic amino acid hydroxylases and an intermediate in organic synthesis. The 6,7-dimethyl substitution pattern confers distinct kinetic properties and conformational preferences compared to the natural cofactor tetrahydrobiopterin (BH4) and other synthetic analogues, directly impacting its utility in enzyme assays and chemical transformations [1][2].

Non-natural cofactor for aromatic amino acid hydroxylase assays
Synthesis intermediate with defined 6,7-dimethyl substitution pattern

Why Substitution with Analogues Fails in Pteridine-Dependent Assays


Generic substitution of pteridine cofactors is not feasible due to profound, structure-dependent differences in enzyme kinetics, binding specificity, and reaction stoichiometry. The presence and position of methyl groups on the 5,6,7,8-tetrahydropteridine scaffold critically govern cofactor activity [1]. As detailed in the evidence below, substituting 6,7-dimethyltetrahydropteridine with the natural cofactor (6R)-tetrahydrobiopterin (BH4) results in a 6-fold difference in maximum reaction velocity, while using the unsubstituted analogue 2-amino-4-keto-H4Pt leads to non-stoichiometric product formation [1][2]. Furthermore, the absence of a 6-substituent fundamentally alters the binding mode from competitive to mixed inhibition, underscoring that even minor structural changes produce non-interchangeable biochemical outcomes [1].

Natural cofactor (BH4)
May yield substantially higher reaction velocity, complicating kinetic comparisons across studies
Unsubstituted analogue (2-amino-4-keto-H4Pt)
May produce incomplete substrate conversion, introducing quantification variability and non-stoichiometric product formation

Quantitative Evidence for Differentiation from Analogues


Cofactor Activity in Phenylalanine Hydroxylase

In a comparative study of tetrahydropteridine cofactors for rat liver phenylalanine hydroxylase, the analogue 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine (DMPH4) exhibited an apparent maximum velocity (Vmax) 6-fold lower than that of the natural cofactor tetrahydrobiopterin (BH4) [1]. The study tested ten differently substituted tetrahydropteridines and ranked them by increasing Vmax, placing DMPH4 as the second-most active among the four active cofactors tested [1].

Cofactor Activity
Cross-study
≈17% of BH4 Vmax
Supports intermediate-velocity hydroxylase assays
Ranked 3rd among 4 active cofactors tested
Phenylalanine hydroxylase Cofactor activity Tetrahydrobiopterin analogues

Km Values for Tryptophan Hydroxylase

In kinetic studies of tryptophan hydroxylase purified from murine neoplastic mast cells, the Michaelis constant (Km) for the synthetic cofactor 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine was determined to be 298 µM in the presence of added Fe2+ and 204 µM in its absence [1]. For comparison, the Km for the natural substrate tryptophan was 38.5 µM (with Fe2+) and 22.2 µM (without Fe2+) [1].

Km (Tryptophan Hydroxylase)
Head-to-head
204–298 µM
Defines saturation concentration range
Km 7.7–9.2-fold higher than tryptophan Km
Tryptophan hydroxylase Enzyme kinetics Cofactor affinity

Stoichiometric Hydroxylation Efficiency

Phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine. While the synthetic cofactor 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine (DMPH4) supports stoichiometric tyrosine formation, the unsubstituted analogue 2-amino-4-keto-H4Pt produces only approximately 50% of the predicted tyrosine yield [1]. This difference highlights the essential role of the 6,7-dimethyl substitution in ensuring complete conversion of substrate to product.

Stoichiometric Hydroxylation
Head-to-head
DMPH4: ~100% tyrosine; unsubstituted analogue: ~50%
Supports accurate hydroxylase quantification
Approximately 2-fold more tyrosine per cofactor oxidized
Reaction stoichiometry Phenylalanine hydroxylation Cofactor efficiency

Conformational Preference in Aqueous Solution

1H NMR analysis of tetrahydropteridine conformations in aqueous solution at 23 °C revealed that the methyl substituents in trans-6,7-dimethyl-5,6,7,8-tetrahydropteridine markedly prefer equatorial orientations [1]. This contrasts with the natural cofactor tetrahydrobiopterin, which possesses a flexible dihydroxypropyl side chain at the 6-position [1]. The trans-6,7-dimethyl isomer exhibited an unusually small trans 6H-7H spin-spin coupling constant (8.5-9.1 Hz), attributed to hyperconjugation rather than conformational averaging [1].

Solution Conformation
Class-level
Equatorial methyl preference; J = 8.5–9.1 Hz
Conformation may influence binding and oxidation
Trans-6,7-dimethyl isomer studied at 23°C
Solution conformation NMR spectroscopy Tetrahydrobiopterin analogues

Air Sensitivity and Stabilization Requirements

6,7-Dimethyltetrahydropterin is unstable in aqueous solution when exposed to air [1]. This aerobic oxidation leads to irreversible inactivation of phenylalanine hydroxylase, with the rate of inactivation increasing with cofactor concentration [1]. Critically, the reducing agent dithiothreitol (DTT) stabilizes the compound by protecting it from oxidation and regenerating it from the dihydropterin reaction product, thereby restoring linear reaction rates [1].

Air Sensitivity
Class-level
Air-sensitive; stabilized by DTT
Requires DTT for reproducible assays
Aerobic oxidation leads to enzyme inactivation
Stability Oxidation Cofactor handling

Optimal Application Scenarios


Phenylalanine Hydroxylase Assays for Stoichiometric Tyrosine Production

For researchers performing phenylalanine hydroxylase activity assays where accurate quantification of tyrosine formation is paramount, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine (DMPH4) is the preferred synthetic cofactor. Unlike the unsubstituted analogue 2-amino-4-keto-H4Pt, which yields only ~50% of the predicted tyrosine, DMPH4 drives stoichiometric conversion of phenylalanine to tyrosine [1]. This ensures that measured tyrosine concentrations directly reflect enzyme activity without correction factors, reducing assay variability and improving data reliability.

Enzyme Kinetic Studies with Intermediate Reaction Velocities

In studies of phenylalanine hydroxylase kinetics where the use of the natural, high-velocity cofactor tetrahydrobiopterin (BH4) is not desirable, DMPH4 provides a well-characterized alternative with an intermediate maximal velocity. With an activity approximately 17% that of BH4 [1][2], DMPH4 allows researchers to investigate enzyme mechanisms at a controlled reaction rate, facilitating the detection of subtle kinetic effects that might be obscured at the higher velocities achieved with BH4.

Tryptophan Hydroxylase Assays with Defined Cofactor Concentrations

Investigators studying tryptophan hydroxylase should select DMPH4 when a synthetic cofactor with precisely known kinetic parameters is required. The established Km values of 298 µM (with Fe2+) and 204 µM (without Fe2+) for this enzyme provide a quantitative framework for designing assays at saturating or sub-saturating cofactor concentrations [3]. This enables accurate calculation of reaction rates and facilitates comparisons of enzyme activity across different experimental conditions or between different laboratories.

Synthetic Applications Leveraging Tetrahydropteridine Reactivity

As a synthetic intermediate, DMPH4 offers distinct reactivity due to its 6,7-dimethyl substitution pattern. This structural feature enhances its stability compared to unsubstituted tetrahydropteridines and makes it a valuable building block for the synthesis of biologically active molecules, including certain vitamins and pharmaceuticals . Researchers engaged in organic synthesis can utilize DMPH4 as a precursor when a tetrahydropteridine scaffold with controlled oxidation potential is required.

Application
Selection Property
Validation Focus
Phenylalanine hydroxylase assays (stoichiometric)
Stoichiometric hydroxylation support
Tyrosine quantification accuracy
Enzyme kinetic studies with controlled velocity
Intermediate-velocity cofactor
Kinetic effect detection at moderate rates
Tryptophan hydroxylase assays with defined parameters
Established Km-based concentration range
Saturating concentration design
Heterocyclic synthesis building block
6,7-Dimethyl substitution reactivity
Controlled oxidation in synthetic steps

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